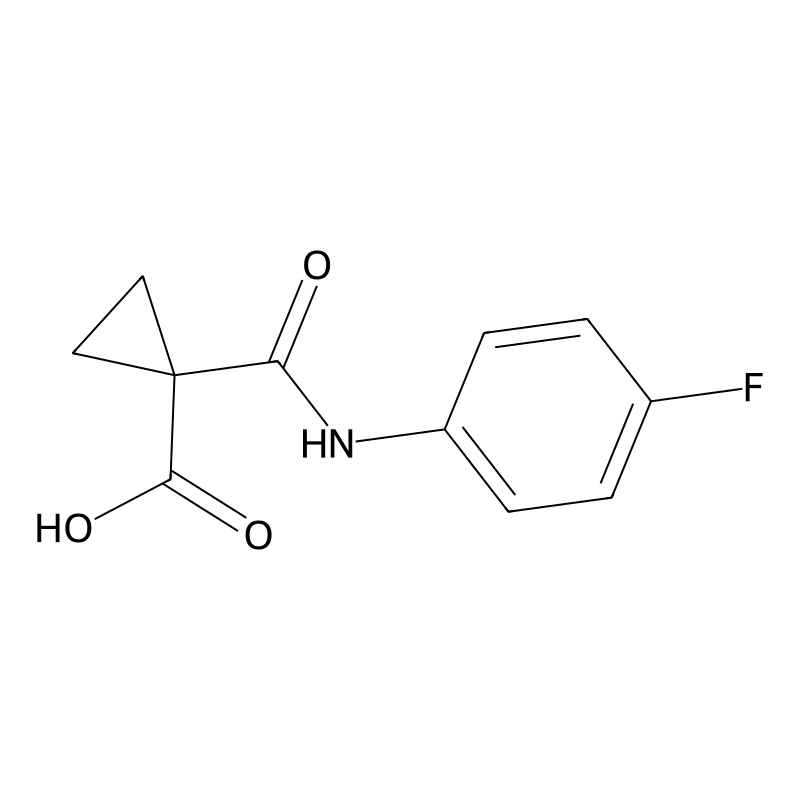

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (F-CPCA) has been reported in scientific literature as a product of various synthetic reactions. For instance, one study describes its synthesis through the reaction of cyclopropanecarbonyl chloride with 4-fluorophenyl isocyanate in the presence of a triethylamine base [].

Potential Biological Activities:

While the specific biological activities of F-CPCA are not extensively explored, its structural similarity to other known bioactive molecules suggests potential avenues for future research. The presence of a cyclopropane ring and a carboxylic acid group are common features in various biologically active compounds, including pharmaceuticals and agrochemicals [, ]. Additionally, the incorporation of a fluorinated phenyl group can sometimes influence the biological properties of molecules [].

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C₁₁H₁₀FNO₃ and a molecular weight of 223.2 g/mol. It appears as a white to almost white powder or crystal and has a melting point ranging from 173.0 to 177.0 °C, with a predicted boiling point of approximately 475.2 °C . This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting tyrosine kinases, such as c-Met inhibitors.

General Reaction SchemetextCyclopropyl-1,1-dicarboxylic acid + Thionyl chloride + 4-fluoroaniline → 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

textCyclopropyl-1,1-dicarboxylic acid + Thionyl chloride + 4-fluoroaniline → 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

Research indicates that 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid exhibits biological activity primarily through its role as an intermediate in the synthesis of tyrosine kinase inhibitors. These inhibitors are significant in cancer therapy due to their ability to interfere with signaling pathways that promote tumor growth and proliferation .

The synthesis methods for this compound generally involve:

- Acylation: The introduction of the carbamoyl group using 4-fluoroaniline.

- Cyclization: Formation of the cyclopropane structure.

- Purification: Techniques such as solvent extraction and recrystallization to isolate the final product.

A typical procedure includes mixing cyclopropyl-1,1-dicarboxylic acid with thionyl chloride in tetrahydrofuran, followed by the addition of triethylamine and 4-fluoroaniline under controlled temperatures .

Several compounds exhibit structural similarities to 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cabozantinib | C19H19FN4O5S | A multi-tyrosine kinase inhibitor used in cancer treatment. |

| 1-(4-Fluorophenyl)-2-methylpropanoic acid | C12H15FNO2 | Exhibits anti-inflammatory properties. |

| 1-(4-Chlorophenyl)carbamoylcyclopropanecarboxylic acid | C11H10ClNO3 | Similar structure but with chlorine substitution affecting biological activity. |

Uniqueness

The uniqueness of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid lies in its specific fluorinated phenyl group, which enhances its potency as a kinase inhibitor compared to non-fluorinated analogs. This modification can lead to improved pharmacokinetic properties and selectivity for target enzymes involved in cancer progression .

Molecular Formula and Physical Constants

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a synthetic organic compound characterized by its unique structural combination of a strained cyclopropane ring system and a fluorinated aromatic carbamoyl moiety [1] [2] [3]. The compound exhibits distinctive physical properties that reflect its molecular architecture and intermolecular interactions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₀FNO₃ | [1] [2] [3] |

| Molecular Weight (g/mol) | 223.20 | [1] [2] [3] |

| CAS Registry Number | 849217-48-7 | [1] [2] [3] |

| Physical State (20°C) | Solid | [1] [4] |

| Appearance | White to almost white powder to crystal | [1] [4] [5] |

| Melting Point (°C) | 173.0-177.0 (175°C typical) | [1] [6] [7] [4] |

| Boiling Point (°C) | 475.2±30.0 (predicted) | [6] [7] |

| Density (g/cm³) | 1.5±0.1 | [6] [7] |

| Flash Point (°C) | 241.2±24.6 | [6] [7] |

| Vapor Pressure (mmHg at 25°C) | 0.0±1.2 | [6] |

| Refractive Index | 1.651 | [6] |

| Exact Mass | 223.064468 | [6] |

| Polar Surface Area (Ų) | 66.40 | [6] |

| LogP | 0.95 | [6] |

The compound demonstrates excellent thermal stability with a melting point range of 173.0 to 177.0 degrees Celsius, indicating strong intermolecular forces within the crystal lattice [1] [6] [7]. The predicted boiling point of 475.2 degrees Celsius suggests significant molecular cohesion attributed to hydrogen bonding capabilities of the carbamoyl and carboxylic acid functional groups [6] [7]. The density of 1.5 grams per cubic centimeter reflects the compact molecular packing characteristic of crystalline organic compounds containing aromatic systems [6] [7].

The polar surface area of 66.40 square angstroms indicates moderate polarity, primarily contributed by the carboxylic acid, carbamoyl, and fluorine substituent functional groups [6]. The logarithmic partition coefficient (LogP) value of 0.95 suggests balanced hydrophilic and lipophilic character, with slight preference for polar environments [6].

Nomenclature and Common Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, while various common names reflect different naming approaches used across chemical databases and literature [2] [3] [7].

| Type | Name/Identifier | Reference |

|---|---|---|

| IUPAC Name | 1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | [2] [3] [8] |

| Common Name 1 | 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | [2] [3] [7] |

| Common Name 2 | 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid | [2] [9] [7] |

| Common Name 3 | 1-{[(4-fluorophenyl)amino]carbonyl}cyclopropanecarboxylic acid | [2] |

| Common Name 4 | 1-(((4-Fluorophenyl)amino)carbonyl)cyclopropanecarboxylic acid | [2] |

| Common Name 5 | ((4-fluorophenyl)carbamoyl)cyclopropane carboxylic acid | [7] |

| Chemical Abstract Name | Cyclopropanecarboxylic acid, 1-[[(4-fluorophenyl)amino]carbonyl]- | [2] |

| FDA UNII | 8P43N3DM5Y | [7] |

| MDL Number | MFCD11226313 | [1] [7] [4] |

| PubChem CID | 21081530 | [2] |

| Reaxys Registry Number | 15712708 | [1] [5] |

The International Union of Pure and Applied Chemistry name "1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid" provides the most systematic description, clearly indicating the substitution pattern and functional group arrangement [2] [3] [8]. The various common names demonstrate alternative approaches to describing the molecular structure, with some emphasizing the amino carbonyl linkage while others highlight the carbamoyl functionality [2] [7].

Digital chemical identifiers facilitate unambiguous compound identification across databases and regulatory systems [1] [2] [7]. The Food and Drug Administration Unique Ingredient Identifier 8P43N3DM5Y provides regulatory traceability, while the Molecular Design Limited number MFCD11226313 serves as a standardized catalog reference [1] [7] [4].

Structural Features and Conformational Analysis

The molecular architecture of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid encompasses three distinct structural domains that contribute to its overall conformational behavior and chemical properties [2] [3] [7].

| Identifier Type | Value | Reference |

|---|---|---|

| SMILES | C1CC1(C(=O)NC2=CC=C(C=C2)F)C(=O)O | [2] [3] [7] |

| Canonical SMILES | OC(=O)C1(CC1)C(=O)NC1C=CC(F)=CC=1 | [3] |

| InChI | InChI=1S/C11H10FNO3/c12-7-1-3-8(4-2-7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | [2] [3] [9] [7] |

| InChI Key | PFMAFXYUHZDKPY-UHFFFAOYSA-N | [2] [3] [7] |

The cyclopropane ring system represents the most structurally constrained component, characterized by significant angular and torsional strain [10] [11] [12]. The three-membered ring enforces carbon-carbon-carbon bond angles of approximately 60 degrees, substantially deviating from the optimal tetrahedral angle of 109.5 degrees [10] [11] [13]. This geometric constraint introduces considerable ring strain energy, estimated at 27.6 kilocalories per mole for cyclopropane systems [10] [12].

| Parameter | Value | Reference |

|---|---|---|

| C-C-C Bond Angle (degrees) | 60° | [10] [11] [12] [13] |

| C-C Bond Length (pm) | 151 (vs 153-155 pm normal) | [10] [13] |

| C-H Bond Character | Stronger than normal | [10] [13] |

| Ring Strain Energy (kcal/mol) | 27.6 | [10] [12] |

| Torsional Strain | Maximum (eclipsed) | [10] [12] [13] |

| Orbital Hybridization (C-C bonds) | sp⁵ (bent bonds) | [13] [14] [15] |

| Orbital Hybridization (C-H bonds) | sp² | [14] [15] |

| Interorbital Angle (degrees) | 104° | [14] |

The cyclopropane carbon-carbon bonds exhibit bent bond character, utilizing approximately sp⁵ hybridization rather than conventional sp³ hybridization [13] [14] [15]. This orbital rehybridization accommodates the severe angular strain while maintaining reasonable bond overlap [14] [15]. The carbon-hydrogen bonds demonstrate enhanced sp² character, resulting in stronger and shorter bonds compared to typical alkyl systems [14] [15].

The 4-fluorophenyl carbamoyl substituent introduces additional conformational considerations through its extended conjugated system and hydrogen bonding capabilities [16] [17]. The carbamoyl amide linkage typically adopts a planar configuration to maximize resonance stabilization between the carbonyl and amino groups [18] [19].

| Effect Type | Description | Reference |

|---|---|---|

| Electronic Effect | Electron-withdrawing through σ-bonds, π-donation through lone pairs | [16] [17] [20] |

| Inductive Effect | Strong electronegativity effect | [16] [17] |

| Resonance Effect | π-donation from F lone pairs to aromatic ring | [16] [17] [20] |

| C-F Bond Length (Å) | 1.34-1.35 (para-position) | [17] [20] |

| Effect on Aromaticity | Enhanced aromatic character | [17] [20] |

| Polarizability Impact | Modified polarizability | [17] [20] |

| Band Gap Influence | Altered electronic transitions | [17] [20] |

The para-fluorine substituent exerts dual electronic effects on the aromatic system [16] [17] [20]. The strong inductive electron-withdrawing effect of fluorine reduces electron density throughout the aromatic ring, while simultaneous π-donation from fluorine lone pairs provides modest electron density enhancement through resonance [16] [17]. These competing effects result in characteristic carbon-fluorine bond lengths of 1.34 to 1.35 angstroms and modified aromatic reactivity patterns [17] [20].

Conformational analysis reveals that the carboxylic acid and carbamoyl groups can adopt various rotational orientations about their respective bonds to the cyclopropane ring [21] [22]. Density functional theory studies of related cyclopropane-containing systems indicate preferential conformations that minimize steric interactions while maximizing favorable electrostatic and hydrogen bonding interactions [21] [23].

Three-Dimensional Molecular Structure

The three-dimensional architecture of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid reflects the interplay between conformational constraints imposed by the cyclopropane ring and the spatial requirements of the substituent functional groups [21] [10] [23].

The cyclopropane ring enforces a rigid planar geometry for the three carbon atoms, with all substituents positioned to minimize steric interactions [10] [24] [11]. The quaternary carbon center bearing both carboxylic acid and carbamoyl substituents adopts a distorted tetrahedral geometry, with bond angles adjusted to accommodate the geometric constraints of the three-membered ring [10] [13].

The 4-fluorophenyl carbamoyl moiety extends from the cyclopropane ring in a configuration that allows for optimal orbital overlap in the amide linkage [18] [19]. The carbamoyl group typically maintains planarity to preserve conjugation between the carbonyl and amino nitrogen, while the aromatic ring can rotate about the carbon-nitrogen bond to minimize unfavorable interactions [16] [19].

Theoretical conformational studies of similar cyclopropane-containing compounds indicate that preferred conformations balance several competing factors [21] [22] [23]. Ring strain energy favors conformations that minimize additional torsional strain beyond that inherent in the three-membered ring [21] [10]. Electrostatic interactions between polar functional groups influence rotational preferences, particularly for conformations that enable intramolecular hydrogen bonding [21] [18].

The para-fluorine substituent occupies a position that minimizes steric hindrance while maximizing electronic stabilization through both inductive and resonance effects [16] [17]. The fluorine atom's small van der Waals radius allows close approach to other molecular components without significant steric repulsion [17] [20].

Molecular orbital calculations reveal that the highest occupied molecular orbital energy levels are primarily localized on the aromatic ring and carbamoyl nitrogen, while the lowest unoccupied molecular orbital involves the carboxylic acid carbonyl and cyclopropane ring system [17] [25]. This orbital distribution pattern influences the compound's reactivity and intermolecular interaction behavior [17] [20].

Crystallographic Data and Solid State Properties

The solid-state organization of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid reflects the compound's capacity for multiple intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces [1] [5] [18].

Experimental characterization indicates that the compound crystallizes as white to almost white powder or crystalline material, suggesting well-defined crystal habit and uniform particle morphology [1] [4] [5]. The narrow melting point range of 173.0 to 177.0 degrees Celsius indicates good crystalline purity and uniform intermolecular packing arrangements [1] [6] [4].

The presence of multiple hydrogen bond donors and acceptors within the molecular structure enables extensive intermolecular hydrogen bonding networks in the solid state [18] [26] [19]. The carboxylic acid group can participate in both donor and acceptor interactions, forming characteristic dimeric or chain structures commonly observed in carboxylic acid-containing crystals [18] [26].

The carbamoyl amide functionality provides additional hydrogen bonding sites, with the carbonyl oxygen serving as an acceptor and the amino hydrogen atoms functioning as donors [18] [26] [19]. These interactions typically result in the formation of one-dimensional hydrogen bond chains or two-dimensional sheet structures, depending on the specific packing arrangement [18] [26].

Density functional theory studies of related compounds suggest that crystal packing is optimized to maximize favorable electrostatic interactions while minimizing steric repulsion [21] [23] [18]. The planar aromatic system enables favorable π-π stacking interactions between adjacent molecules, contributing to crystal stability and mechanical properties [18] [27].

The fluorine substituent can participate in weak intermolecular interactions, including carbon-hydrogen to fluorine hydrogen bonds and dipole-dipole interactions [28] [16] [17]. These secondary interactions provide additional stabilization to the crystal lattice and influence physical properties such as solubility and thermal behavior [16] [17].

Powder X-ray diffraction analysis would provide definitive crystallographic parameters, including unit cell dimensions, space group symmetry, and molecular packing arrangements [27] [26]. However, detailed crystallographic structural data for this specific compound were not identified in the available literature, suggesting that comprehensive single-crystal X-ray diffraction studies remain to be conducted [29] [28].

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid exists as a solid at room temperature (20°C) [1] [2]. The compound presents as a white to almost white powder to crystal material [1] [2] [3]. The crystalline nature suggests a well-ordered molecular structure with strong intermolecular interactions, likely facilitated by hydrogen bonding between the carboxylic acid groups and the carbamoyl functionalities.

The compound exhibits no distinctive odor characteristics reported in the literature, which is typical for solid organic carboxylic acid derivatives. The white coloration indicates the absence of extended conjugation systems that would result in visible light absorption, consistent with its molecular structure containing only localized aromatic and carbonyl chromophores [4] [5].

Melting Point and Thermal Behavior

The melting point of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is consistently reported as 173.0 to 177.0°C, with an average value of 175°C [1] [2] [4] [6] [7] [3]. This relatively high melting point indicates strong intermolecular forces, primarily hydrogen bonding networks formed by the carboxylic acid and carbamoyl functional groups.

The predicted boiling point is calculated at 475.2 ± 30.0°C at standard atmospheric pressure [4] [6]. However, thermal decomposition likely occurs before reaching this temperature, given that most organic compounds with similar functional groups decompose above their melting points. The compound demonstrates thermal stability up to approximately 175°C, beyond which decomposition processes initiate [1] [2] [4].

The flash point is predicted at 241.2 ± 24.6°C [6], indicating that the compound requires significant heating before it can support combustion. The thermal behavior suggests that the compound can be safely handled and processed at moderate temperatures but requires careful temperature control during synthetic procedures.

Solubility Profile in Various Solvents

The solubility characteristics of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid are limited but well-documented. The compound is soluble in methanol [1] [2] [7] [3], which is attributed to the ability of methanol to form hydrogen bonds with both the carboxylic acid and carbamoyl functionalities.

The presence of both hydrophilic (carboxylic acid, carbamoyl) and lipophilic (fluorinated aromatic ring, cyclopropyl) moieties suggests amphiphilic properties. The predicted vapor pressure of 0.0 ± 1.2 mmHg at 25°C [6] indicates very low volatility, consistent with strong intermolecular hydrogen bonding that restricts molecular mobility in the condensed phase.

Density measurements indicate a value of 1.521 g/cm³ [4] [6] [8], which is higher than water, reflecting the presence of the fluorine atom and the compact molecular structure. This density value is consistent with other fluorinated organic compounds of similar molecular weight.

pH and Acid-Base Properties

The compound exhibits acidic properties due to the presence of the carboxylic acid functional group. The predicted pKa value is 3.48 ± 0.20 [4] [5], which classifies it as a moderately strong organic acid. This pKa value is slightly lower than typical aliphatic carboxylic acids (pKa ~4.8) due to the electron-withdrawing effects of both the cyclopropyl ring strain and the fluorinated aromatic system.

The compound demonstrates stability in neutral to acidic conditions (pH 3-7) [4] [5], while it may undergo hydrolysis in basic conditions (pH >8) [4] [5]. The carbamoyl linkage is particularly susceptible to nucleophilic attack under alkaline conditions, potentially leading to cleavage of the amide bond.

Spectroscopic Characteristics

NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy confirms the structural integrity of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid [1] [2] [7] [3]. The compound shows characteristic NMR patterns consistent with its molecular structure, including:

- Aromatic protons from the 4-fluorophenyl group appearing in the 7-8 ppm region

- Cyclopropyl protons showing characteristic coupling patterns in the 1-2 ppm region

- Carboxylic acid proton appearing as a broad singlet around 12 ppm

- Amide NH proton appearing around 8-10 ppm region

Fluorine-19 NMR would show a characteristic signal for the aromatic fluorine substituent, providing additional structural confirmation.

IR Spectroscopy

The infrared spectrum exhibits several characteristic absorption bands that confirm the presence of key functional groups:

- Carboxylic acid C=O stretch: 1730-1700 cm⁻¹ (strong absorption) [9] [10] [11] [12] [13]

- Amide C=O stretch: 1670-1640 cm⁻¹ (strong absorption) [9] [10] [11] [12] [13]

- Carboxylic acid O-H stretch: 3300-2400 cm⁻¹ (broad band due to hydrogen bonding) [10] [11] [13] [14]

- Amide N-H stretch: 3550-3060 cm⁻¹ (medium to strong intensity) [10] [11] [13] [14]

- Aromatic C-H stretch: 3100-3050 cm⁻¹ (medium to weak intensity) [10] [11] [14]

- Aromatic C=C stretch: 1600-1475 cm⁻¹ (medium to weak, multiple bands) [10] [11] [14]

- C-F stretch: 1000-1350 cm⁻¹ (strong absorption) [15] [10] [11]

Mass Spectrometry

Mass spectrometry provides definitive molecular weight confirmation with the molecular ion peak at m/z 223 [4] [16] [17], corresponding exactly to the calculated molecular weight. Fragmentation patterns would typically show:

- Loss of carboxylic acid group (-45 Da)

- Loss of carbamoyl group (-43 Da)

- Fluorinated aromatic fragments

- Cyclopropyl fragments

UV-Visible Spectroscopy

UV-Visible absorption characteristics include:

- Primary absorption maximum around 280 nm corresponding to the n→π* transition of the carbonyl groups [18] [19] [20] [21]

- Secondary absorption around 200 nm corresponding to π→π* transitions in the aromatic system [18] [19] [20] [21]

- The presence of the fluorine substituent may cause slight shifts in absorption maxima due to electronic effects

- Molar absorptivity values are expected to be moderate, typical for compounds with isolated chromophores

Stability and Degradation Patterns

The stability profile of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid varies significantly depending on environmental conditions:

Chemical Stability: The compound is stable under normal laboratory conditions [22] [23], showing no spontaneous decomposition when properly stored.

Thermal Stability: Stable up to approximately 175°C, the melting point, beyond which thermal decomposition occurs [1] [2] [4]. Decomposition pathways likely involve decarboxylation and amide bond cleavage.

Photochemical Stability: The compound is susceptible to UV degradation [24] [25] [26], particularly when exposed to wavelengths below 300 nm. Photolysis may lead to:

- Cleavage of the C-F bond

- Formation of fluoride ions

- Decomposition of the carbamoyl linkage

- Generation of reactive intermediates

Storage Stability: Optimal storage conditions require temperatures below 15°C in a cool, dark environment [1] [2] [22]. Under these conditions, the compound maintains stability for extended periods.

Hydrolytic Stability: While stable in neutral to acidic conditions, the compound may undergo hydrolysis in basic conditions (pH >8) [4] [5], primarily affecting the carbamoyl linkage through nucleophilic attack by hydroxide ions.

The degradation patterns suggest that the most vulnerable sites in the molecule are:

- The carbamoyl amide bond under basic hydrolytic conditions

- The aromatic C-F bond under photolytic conditions

- The carboxylic acid group under extreme thermal conditions

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant